RG2833

Descripción

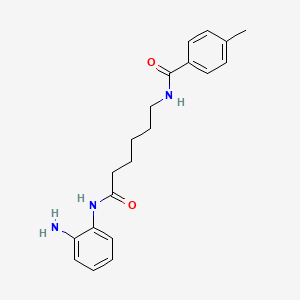

structure in first source

Propiedades

IUPAC Name |

N-[6-(2-aminoanilino)-6-oxohexyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-10-12-16(13-11-15)20(25)22-14-6-2-3-9-19(24)23-18-8-5-4-7-17(18)21/h4-5,7-8,10-13H,2-3,6,9,14,21H2,1H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPDXHFYDJAYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153300 | |

| Record name | RG-2833 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215493-56-3 | |

| Record name | RG-2833 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215493563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG-2833 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RG-2833 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RG-2833 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V14R89EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of RG2833: A Technical Guide for Researchers

An In-depth Analysis of the Selective HDAC Inhibitor RG2833 (RGFP109) for Drug Development Professionals

Introduction

This compound, also known as RGFP109, is a brain-penetrant small molecule that selectively inhibits Class I histone deacetylases (HDACs), with a primary focus on HDAC1 and HDAC3.[1][2][3] This targeted epigenetic modulation has positioned this compound as a promising therapeutic candidate for a range of debilitating neurological disorders and certain cancers. Its mechanism of action centers on the reversal of aberrant gene silencing, a hallmark of various disease states. This technical guide provides a comprehensive overview of the molecular action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core pathways and experimental workflows.

Core Mechanism of Action: Reversal of Epigenetic Silencing

The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC3 enzymes.[1][2][3] In normal cellular function, HDACs play a crucial role in gene expression by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby silencing gene expression.[4]

In several pathological conditions, the overexpression or aberrant activity of HDACs leads to the inappropriate silencing of critical genes. This compound intervenes in this process by binding to the active site of HDAC1 and HDAC3, preventing them from deacetylating histones. The resulting hyperacetylation of histones leads to a more relaxed, open chromatin conformation (euchromatin), which facilitates the transcription of previously silenced genes.[4]

A key therapeutic target of this compound is the FXN gene, which is silenced in Friedreich's ataxia (FRDA). By inhibiting HDACs, this compound has been shown to increase histone acetylation at the FXN locus, leading to a dose-dependent increase in frataxin (FXN) mRNA and protein levels.[4][5] This restoration of frataxin expression is the foundation of its therapeutic potential in FRDA.

Beyond FRDA, the ability of this compound to modulate gene expression has been explored in other neurological and oncological contexts. In Alzheimer's disease models, this compound has been shown to upregulate genes involved in synaptic plasticity and memory consolidation.[5][6] In cancer cell lines, such as malignant melanoma and diffuse intrinsic pontine glioma (DIPG), this compound induces cell growth arrest and apoptosis by altering the expression of genes involved in cell cycle control and survival pathways.[4][7]

Signaling Pathway and Molecular Interactions

The signaling pathway initiated by this compound is a direct consequence of its enzymatic inhibition. The process can be visualized as a cascade of molecular events leading to altered gene expression and subsequent cellular responses.

References

- 1. Brain-penetrant histone deacetylase inhibitor this compound improves spatial memory in females of an Alzheimer’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.winthrop.edu [digitalcommons.winthrop.edu]

- 3. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epigenetic therapy for Friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Histone deacetylase inhibitor this compound has therapeutic potential for Alzheimer's disease in females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric), Research Kits - CD BioSciences [epigenhub.com]

RG2833: A Technical Guide to a Selective HDAC1 and HDAC3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG2833 (also known as RGFP109) is a potent, brain-penetrant small molecule inhibitor of histone deacetylases (HDACs) with marked selectivity for HDAC1 and HDAC3.[1] This technical guide provides a comprehensive overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications. The information presented is intended to serve as a resource for researchers investigating the therapeutic potential of this compound in neurodegenerative disorders, such as Friedreich's Ataxia, and oncology.[2][3]

Core Properties and Mechanism of Action

This compound is a member of the pimelic diphenylamide class of HDAC inhibitors.[4] Its primary mechanism of action involves the inhibition of Class I HDACs, specifically HDAC1 and HDAC3, which are crucial enzymes in the epigenetic regulation of gene expression.[2] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure.[5] This "open" chromatin state allows for the transcriptional activation of genes that may have been silenced.[6]

One of the most well-documented effects of this compound is its ability to increase the expression of the frataxin (FXN) gene, which is silenced in Friedreich's Ataxia due to a GAA repeat expansion.[4][7] By promoting histone acetylation at the FXN locus, this compound restores frataxin mRNA and protein levels.[5][8]

Signaling Pathway: this compound Mechanism in Friedreich's Ataxia

Caption: Mechanism of this compound in restoring FXN gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | Value | Reference(s) |

| HDAC1 | IC50 (Cell-free) | 60 nM | [1][4] |

| HDAC3 | IC50 (Cell-free) | 50 nM | [1][4] |

| HDAC1 | Ki | 32 nM | [1][4][9] |

| HDAC3 | Ki | 5 nM | [1][4][9] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Activity of this compound

| Cell Type/Model | Assay | Concentration Range | Effect | Reference(s) |

| Friedreich's Ataxia (FRDA) Patient PBMCs | Frataxin mRNA Upregulation | 1 - 10 µM | Dose-dependent increase in FXN mRNA levels. | [4][8] |

| Friedreich's Ataxia (FRDA) Patient PBMCs | Frataxin Protein Upregulation | 1 - 10 µM | Increase in frataxin protein levels. | [4] |

| Diffuse Intrinsic Pontine Glioma (DIPG) Cell Lines | Cell Proliferation Suppression (MTS Assay) | 5 - 10 µM | Significant suppression of cell proliferation. | [3] |

| Diffuse Intrinsic Pontine Glioma (DIPG) Cell Lines | Apoptosis Induction | 8 - 10 µM | Induction of apoptosis measured by cPARP and cleaved caspase 3. | [3] |

| KIKI Mouse Model (FRDA) | In vivo Frataxin Upregulation | 150 mg/kg | Correction of frataxin deficiency in brain and heart. | [1][10] |

| YG8R FRDA Mouse Model | In vivo Frataxin Upregulation | 100 mg/kg (s.c.) | Increased frataxin protein expression in the brain. | [1] |

PBMCs: Peripheral Blood Mononuclear Cells. s.c.: subcutaneous.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock and Working Solutions

-

In Vitro Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-40 mM) in dimethyl sulfoxide (DMSO).[10][11] Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

-

In Vitro Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations (e.g., 1 to 10 µM).[4] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

In Vivo Formulation: For administration in animal models, this compound can be formulated in various vehicles. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][9] For example, a solution can be prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Sonication or gentle warming may be required to ensure complete dissolution.[9]

Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of this compound against specific HDAC enzymes.

Caption: Workflow for a fluorometric HDAC activity assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range appropriate for IC50 determination (e.g., 1 nM to 10 µM).

-

Reaction Setup: In a 96-well microplate, add the assay buffer, the recombinant HDAC1 or HDAC3 enzyme, and the diluted this compound or vehicle control (DMSO).

-

Enzyme Reaction: Pre-incubate the plate at 37°C for 10-15 minutes. Initiate the deacetylase reaction by adding a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a quenched fluorescent group). Incubate at 37°C for 30-60 minutes.

-

Signal Development: Stop the reaction by adding a developer solution. This solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorescent group, and a strong HDAC inhibitor like Trichostatin A to prevent further deacetylation. Incubate at room temperature for 15-30 minutes.

-

Data Acquisition: Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for Frataxin and Histone Acetylation

Methodology:

-

Cell Lysis: After treating cells (e.g., FRDA patient-derived fibroblasts or PBMCs) with this compound for the desired time (e.g., 72 hours for frataxin protein), harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on a 4-12% Bis-Tris polyacrylamide gel.[7][12] Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody overnight at 4°C. Examples include:

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP diluted 1:7,500) for 1 hour at room temperature.[7][12]

-

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Frataxin mRNA

Methodology:

-

Cell Treatment and RNA Isolation: Treat FRDA patient-derived cells with this compound (e.g., 1-10 µM) for a specified period (e.g., 48 hours).[4] Isolate total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA (e.g., 50 ng) using a reverse transcriptase kit.[4]

-

Real-Time PCR: Perform real-time PCR using a TaqMan Gene Expression Assay for human FXN (e.g., Hs00175940_m1) and an endogenous control gene (e.g., GAPDH).[4] The reaction mixture typically includes the cDNA template, TaqMan master mix, and the specific gene expression assays.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in FXN mRNA expression in this compound-treated samples compared to vehicle-treated controls.

Cell Viability/Proliferation (MTT/MTS) Assay

This assay is used to assess the effect of this compound on cell viability and proliferation, particularly in cancer cell lines.

Caption: Workflow for an MTT/MTS cell viability assay.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only wells as a control.

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[13] Live cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the drug concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized, selective inhibitor of HDAC1 and HDAC3 with significant preclinical evidence supporting its therapeutic potential, particularly in Friedreich's Ataxia. Its ability to cross the blood-brain barrier and modulate gene expression makes it a valuable tool for research in neurodegenerative diseases and oncology. The data and protocols provided in this guide offer a foundational resource for scientists and researchers aiming to further investigate the biological activities and therapeutic applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. DIPG-71. SELECTIVE HDAC INHIBITOR this compound INDUCES DIPG CELL DEATH VIA DOWNREGULATION OF THE NFĸB PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Perspectives on current models of Friedreich’s ataxia [frontiersin.org]

- 7. Frontiers | Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System [frontiersin.org]

- 8. apexbt.com [apexbt.com]

- 9. This compound (RGFP109) | brain-permeable HDAC1/3 inhibitor | CAS 1215493-56-3 | Buy RG-2833 (RGFP-109) from Supplier InvivoChem [invivochem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. digitalcommons.winthrop.edu [digitalcommons.winthrop.edu]

- 12. Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Brain-Penetrant Properties of RG2833: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG2833 (also known as RGFP109) is a potent and selective, brain-penetrant inhibitor of histone deacetylase 1 (HDAC1) and HDAC3. Its ability to cross the blood-brain barrier positions it as a promising therapeutic candidate for a range of neurological disorders, including Friedreich's ataxia, Parkinson's disease, Alzheimer's disease, and diffuse intrinsic pontine glioma (DIPG). This technical guide provides a comprehensive overview of the brain-penetrant properties of this compound, detailing its pharmacokinetic profile, mechanism of action, and the experimental methodologies used to characterize its central nervous system (CNS) activity.

Introduction

The development of effective CNS-targeted therapeutics is a significant challenge in drug discovery, primarily due to the restrictive nature of the blood-brain barrier (BBB). This compound is a small molecule designed to overcome this obstacle. As an HDAC inhibitor, it modulates gene expression through epigenetic mechanisms, offering a novel approach to treating diseases with a neurological component. This document synthesizes available data on this compound's ability to penetrate the brain and exert its therapeutic effects.

Pharmacokinetic Properties and Brain Penetration

This compound exhibits favorable pharmacokinetic properties that facilitate its entry into the CNS. It is orally bioavailable and has demonstrated the ability to achieve therapeutic concentrations in the brain.[1][2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from preclinical studies.

| Parameter | Value | Species | Administration Route | Reference |

| Oral Bioavailability | 25% | Mouse | Oral | [4] |

| Peak Plasma Concentration (Cmax) | 0.8 µg/mL | Mouse | Oral | [4] |

| Time to Peak Plasma Concentration (Tmax) | 1 hour | Mouse | Oral | [4] |

| Terminal Half-life (t1/2) | 4–6 hours | Mouse | Oral | [4] |

| Plasma Protein Binding | >90% | Mouse | - | [4] |

| Brain/Plasma Concentration Ratio | 0.6–0.8 | Mouse | Oral | [4] |

| Maximum Plasma Concentration (Cmax) in Clinical Trials | 32 µM | Human | - | [5][6] |

In Vitro Inhibitory Activity

| Target | IC50 | Ki | Assay Type | Reference |

| HDAC1 | 60 nM | 32 nM | Cell-free | [1][4][7] |

| HDAC3 | 50 nM | 5 nM | Cell-free | [1][4][7] |

Mechanism of Action in the CNS

This compound's therapeutic potential in neurological disorders stems from its inhibition of HDAC1 and HDAC3. This inhibition leads to an increase in histone acetylation, altering chromatin structure and promoting the transcription of specific genes.

Upregulation of Frataxin

In the context of Friedreich's ataxia, this compound has been shown to upregulate the expression of the frataxin (FXN) gene.[4] This is significant as Friedreich's ataxia is caused by a deficiency in the frataxin protein. The proposed mechanism involves the inhibition of HDACs at the FXN gene promoter, leading to increased histone acetylation and subsequent gene transcription.

Modulation of the NFĸB Pathway

In glioblastoma and DIPG, this compound has been found to downregulate the NFĸB pathway.[5][6][8] This pathway is often upregulated in these cancers and contributes to tumorigenesis. By inhibiting this pathway, this compound can induce apoptosis and inhibit cell proliferation in cancer cells.[6][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental workflows for assessing the brain-penetrant properties of a compound like this compound.

In Vivo Pharmacokinetic Studies

These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its ability to cross the BBB.

Protocol:

-

Animal Models: Studies have utilized various animal models, including KIKI mice and YG8R mice for Friedreich's ataxia, and TgF344-AD rats for Alzheimer's disease.[2][4][9]

-

Dosing: this compound is administered to the animals, typically via oral gavage or subcutaneous injection, at various doses.[4][7] For example, oral administration of 10 mg/kg daily for 4 weeks was used in YG8R mice.[4] In other studies, subcutaneous injections of 100 mg/kg or 150 mg/kg were used.[7]

-

Sample Collection: At predetermined time points following administration, blood and brain tissue samples are collected.

-

Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is homogenized.

-

Quantification: The concentration of this compound in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio.

In Vitro and In Vivo Efficacy Studies

These experiments are designed to assess the biological activity of this compound in relevant cellular and animal models.

In Vitro:

-

Cell Lines: Peripheral blood mononuclear cells (PBMCs) from Friedreich's ataxia patients and various DIPG cell lines (e.g., HSJD007, JHH-DIPG1) have been used.[1][8][10]

-

Assays:

-

HDAC Inhibition: Cell-free assays are used to determine the IC50 and Ki values for HDAC1 and HDAC3.[1][4][7]

-

Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure changes in frataxin mRNA levels.[1][10]

-

Protein Analysis: Western blotting is employed to detect levels of frataxin protein, acetylated histones, and proteins in the NFĸB pathway (e.g., p65, BCL2, BCL-xL, XIAP).[8]

-

Cell Viability/Proliferation: Assays such as the MTS assay are used to assess the cytotoxic effects of this compound on cancer cell lines.[8]

-

Apoptosis Assays: Cleaved PARP and cleaved caspase 3 levels are measured by Western blot and immunofluorescence to detect apoptosis.[6][8]

-

In Vivo:

-

Animal Models: As mentioned previously, various transgenic and disease-model animals are utilized.

-

Behavioral Tests: In models of neurodegenerative diseases, behavioral tests such as the rotarod test (for motor coordination) and spatial memory tests are conducted to assess functional improvement.[2][4]

-

Histological Analysis: Brain and other tissues are collected for histological examination to assess changes in neuronal pathology and protein expression (e.g., frataxin).[4]

-

Enzyme Activity Assays: Aconitase enzyme activity in the brain can be measured as a marker of mitochondrial function.[4]

Conclusion

This compound is a promising brain-penetrant HDAC inhibitor with a well-characterized pharmacokinetic profile that supports its development for various neurological disorders. Its ability to cross the blood-brain barrier and modulate key disease-related pathways, such as frataxin upregulation and NFĸB pathway downregulation, has been demonstrated in numerous preclinical studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other CNS-targeted therapeutics. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human patients.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Brain-penetrant histone deacetylase inhibitor this compound improves spatial memory in females of an Alzheimer’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain-penetrant histone deacetylase inhibitor this compound improves spatial memory in females of an Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (RGFP109) | brain-permeable HDAC1/3 inhibitor | CAS 1215493-56-3 | Buy RG-2833 (RGFP-109) from Supplier InvivoChem [invivochem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. DIPG-71. SELECTIVE HDAC INHIBITOR this compound INDUCES DIPG CELL DEATH VIA DOWNREGULATION OF THE NFĸB PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HGG-30. BRAIN PENETRANT HDAC INHIBITOR this compound SYNERGIZES WITH LOMUSTINE AND RADIATION TO INDUCE DIPG CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone deacetylase inhibitor this compound has therapeutic potential for Alzheimer's disease in females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

The Potential of RG2833 in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RG2833 (also known as RGFP109) is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of Class I histone deacetylases (HDACs), with high selectivity for HDAC1 and HDAC3. Originally developed as a therapeutic candidate for Friedreich's Ataxia (FA) by targeting the epigenetic silencing of the frataxin (FXN) gene, its mechanism of action holds significant promise for a broader range of neurodegenerative disorders. By modulating histone acetylation, this compound influences the transcription of key genes involved in neuronal survival, synaptic plasticity, and memory consolidation. This technical guide provides an in-depth overview of this compound, consolidating preclinical and early clinical data, detailing experimental protocols for its evaluation, and visualizing its core mechanisms of action.

Core Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of HDAC1 and HDAC3. These enzymes are responsible for removing acetyl groups from lysine residues on histone tails. This deacetylation leads to chromatin compaction and transcriptional repression. By inhibiting HDAC1 and HDAC3, this compound promotes a state of histone hyperacetylation, resulting in a more relaxed chromatin structure (euchromatin) that is accessible to transcription factors, thereby reactivating the expression of silenced genes critical for neuronal function and health.[1][2]

In Friedreich's Ataxia, this mechanism directly counteracts the GAA repeat expansion-induced heterochromatin formation in the FXN gene, leading to increased frataxin mRNA and protein levels.[3][4] In other neurodegenerative contexts, such as Alzheimer's and Huntington's disease, the therapeutic potential lies in its ability to upregulate genes essential for cognitive processes and neuronal survival.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound across various preclinical studies.

Table 1: In Vitro Efficacy and Potency

| Parameter | Target | Value | Cell-free/Cell-based | Reference |

| IC₅₀ | HDAC1 | 60 nM | Cell-free | [4][7][8][9] |

| HDAC3 | 50 nM | Cell-free | [4][7][8][9] | |

| Kᵢ | HDAC1 | 5.4 nM - 32 nM | Cell-free | [7][8][9] |

| HDAC3 | 5 nM - 7.8 nM | Cell-free | [7][8][9] | |

| Effective Conc. | Frataxin Upregulation | 1 - 10 µM | FA Patient Cells | [7][8] |

| Effective Conc. | Cell Growth Inhibition | 5 - 10 µM | DIPG Glioma Cells | [5][10] |

Note: Discrepancies in reported Kᵢ values exist across different suppliers and studies.

Table 2: In Vivo Administration and Observations

| Animal Model | Disease | Dosage | Administration | Key Outcomes | Reference |

| KIKI Mouse | Friedreich's Ataxia | 150 mg/kg | Single s.c. injection | Corrected frataxin deficiency in brain and heart. | [7][9] |

| YG8R Mouse | Friedreich's Ataxia | 100 mg/kg | Chronic s.c. dosing | Improved motor coordination; increased brain frataxin. | [7][8] |

| TgF344-AD Rat | Alzheimer's Disease | ~30 mg/kg/day | Oral (in chow) | Improved spatial memory in females; upregulated synaptic plasticity genes. | [5][11][12] |

| MPTP Marmoset | Parkinson's Disease | 30 mg/kg/day | Oral (p.o.) for 6 days | Reduced L-DOPA-induced dyskinesia. | [7][8] |

| DIPG Flank Tumor | Glioma | Not specified | Not specified | Suppressed tumor growth. | [13][14] |

Table 3: Human Clinical Trial Data (Phase 1)

| Parameter | Population | Value | Notes | Reference |

| Cₘₐₓ (plasma) | Healthy Volunteers / FA Patients | 32 µM | Data from early clinical trials. | [5][10][14] |

| Safety | Friedreich's Ataxia Patients | Well-tolerated | Phase 1 study conducted 2012-2014. | [15] |

| Efficacy Signal | Friedreich's Ataxia Patients | Increased frataxin levels | Observed in Phase 1 study. | [15] |

Key Signaling Pathways

Beyond its primary epigenetic role, this compound has been shown to modulate specific signaling pathways relevant to cell survival and inflammation, notably the NF-κB pathway.

NF-κB Pathway Modulation

In glioma models, this compound treatment leads to the downregulation of the NF-κB pathway.[5][10] This is achieved through the inhibition of HDAC3. HDAC3 is known to deacetylate the p65/RelA subunit of the NF-κB complex. Deacetylation is a required step for p65/RelA to bind to its inhibitor, IκBα, which leads to the nuclear export and termination of the NF-κB signal. By inhibiting HDAC3, this compound promotes a state of p65 hyperacetylation. This acetylated p65 has impaired binding to IκBα, leading to decreased expression of pro-survival NF-κB target genes such as BCL2, BCL-xL, and XIAP.[5][13][14]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of findings. Below are representative protocols for key assays used to characterize this compound.

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

This protocol is designed to measure the inhibitory activity of this compound on HDAC enzymes using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC1 or HDAC3 enzyme

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

-

This compound stock solution (in DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in HDAC Assay Buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

-

Enzyme Preparation: Dilute the HDAC enzyme stock to the desired working concentration in ice-cold HDAC Assay Buffer.

-

Reaction Setup: To each well of the 96-well plate, add:

-

25 µL of HDAC Assay Buffer

-

25 µL of diluted this compound or vehicle control

-

50 µL of diluted HDAC enzyme (or buffer for "no enzyme" control).

-

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the fluorogenic HDAC substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Reaction Termination: Stop the reaction by adding 50 µL of Developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).

-

Final Incubation: Incubate for an additional 15 minutes at 37°C.

-

Measurement: Read the fluorescence on a plate reader.

-

Data Analysis: Subtract the "no enzyme" background fluorescence from all other readings. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot for Frataxin Upregulation in Cell Culture

This protocol assesses the ability of this compound to increase frataxin protein levels in a relevant cell model, such as patient-derived fibroblasts or iPSC-derived neurons.

Materials:

-

FA patient-derived cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Anti-Frataxin, Anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 48-72 hours).

-

Cell Lysis: Wash cells with cold PBS, then add cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-frataxin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Final Washes: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Re-probe the blot with an anti-GAPDH antibody as a loading control. Quantify band intensities using densitometry software and normalize frataxin levels to the loading control.

Experimental and Logical Workflows

Visualizing the workflow for drug evaluation provides a clear roadmap for research and development.

Conclusion and Future Directions

This compound is a well-characterized HDAC1/3 inhibitor with a clear mechanism of action and demonstrated activity in multiple preclinical models of neurodegenerative disease. Its ability to cross the blood-brain barrier and directly target epigenetic gene silencing makes it a compelling candidate for diseases like Friedreich's Ataxia, where it restores frataxin expression.[4][7] Recent findings in models of Alzheimer's disease, which show a sex-specific improvement in cognition and upregulation of synaptic plasticity genes, broaden its potential therapeutic utility and highlight the importance of considering sex as a biological variable in neuro-therapeutics.[5][8][11][12][14][15][16][17]

While early clinical data in FA patients were promising, showing good tolerability and target engagement, further clinical development and published results are needed to fully establish its therapeutic profile.[7][13][15][18] Future research should focus on:

-

Clarifying the full results of the Phase 1 trial in Friedreich's Ataxia.

-

Investigating the molecular basis for the sex-specific effects observed in Alzheimer's models.

-

Exploring its potential in other neurodegenerative diseases characterized by transcriptional dysregulation, such as Huntington's disease.

-

Optimizing dosing and treatment regimens to maximize therapeutic benefit while ensuring long-term safety.

The continued study of this compound and similar brain-penetrant HDAC inhibitors will be crucial in advancing epigenetic-based therapies for complex and devastating neurodegenerative disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. digitalcommons.winthrop.edu [digitalcommons.winthrop.edu]

- 3. WO2020047229A1 - Inhibition of protein kinases to treat friedreich ataxia - Google Patents [patents.google.com]

- 4. Factors influencing the work of researchers in Scientific Initiation: A systematic review protocol | PLOS One [journals.plos.org]

- 5. DIPG-71. SELECTIVE HDAC INHIBITOR this compound INDUCES DIPG CELL DEATH VIA DOWNREGULATION OF THE NFĸB PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Repligen Corporation Initiates Phase 1 Clinical Trial of this compound in Patients with Friedreich’s Ataxia - BioSpace [biospace.com]

- 8. Brain-penetrant histone deacetylase inhibitor this compound improves spatial memory in females of an Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. plos.org [plos.org]

- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content.abcam.com [content.abcam.com]

- 13. HGG-30. BRAIN PENETRANT HDAC INHIBITOR this compound SYNERGIZES WITH LOMUSTINE AND RADIATION TO INDUCE DIPG CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Impact case study : Results and submissions : REF 2021 [results2021.ref.ac.uk]

- 16. Brain-penetrant histone deacetylase inhibitor this compound improves spatial memory in females of an Alzheimer’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dementia Insights: Toward New Clinical Criteria for Alzheime [practicalneurology.com]

- 18. selleckchem.com [selleckchem.com]

The Emergence of RG2833: An Epigenetic Approach to Neurodegenerative Disease

A Technical Guide to the Early Research and Discovery of a Novel HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG2833, also known as RGFP109, is a potent, selective, and brain-permeant inhibitor of histone deacetylase (HDAC) enzymes, specifically targeting HDAC1 and HDAC3. Its development marked a significant step forward in the exploration of epigenetic therapies for neurodegenerative disorders. Early research into this compound focused on its potential to modulate gene expression silenced by pathological mechanisms, offering a novel therapeutic strategy for diseases with epigenetic roots, most notably Friedreich's ataxia (FA). This technical guide provides an in-depth overview of the foundational preclinical research that characterized the discovery and initial validation of this compound.

Mechanism of Action

This compound is a member of the pimelic diphenylamide class of HDAC inhibitors.[1] Its primary mechanism of action is the inhibition of Class I HDACs, with high potency against HDAC1 and HDAC3.[2] In many neurodegenerative diseases, including Friedreich's ataxia, the silencing of critical genes is associated with the deacetylation of histones, leading to a condensed chromatin state that is inaccessible to the transcriptional machinery.[1]

By inhibiting HDAC1 and HDAC3, this compound promotes a state of histone hyperacetylation, particularly on lysine residues of histone tails. This epigenetic modification neutralizes the positive charge of histones, relaxing the chromatin structure and facilitating the binding of transcription factors and RNA polymerase to gene promoters. In the context of Friedreich's ataxia, this action specifically targets the silenced FXN gene, leading to the increased expression of frataxin protein.[2]

Signaling Pathway of this compound in Friedreich's Ataxia

Caption: Mechanism of this compound in restoring frataxin expression.

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| HDAC1 | Cell-free assay | 60 | 32 | [2] |

| HDAC3 | Cell-free assay | 50 | 5 | [2] |

Table 2: In Vitro Efficacy of this compound in Friedreich's Ataxia Patient-Derived Cells

| Cell Type | Treatment Concentration (µM) | Duration (hours) | Outcome | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | 1 - 10 | 48 | Dose-dependent increase in FXN mRNA | |

| Peripheral Blood Mononuclear Cells (PBMCs) | 10 | 72 | Increase in frataxin protein | |

| iPSC-derived Neuronal Cells | 5 | Not Specified | Upregulation of FXN, inhibition of deacetylase | [2] |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosing Regimen | Outcome | Reference |

| KIKI Mouse (FA model) | 150 mg/kg, single injection | Correction of frataxin deficiency in brain and heart at 24 hours | |

| KIKI Mouse (FA model) | 100 mg/kg, s.c., chronic dosing | Well-tolerated, no toxicity | |

| YG8R FRDA Mouse | 100 mg/kg, s.c. | Improved motor coordination, increased frataxin protein in the brain | |

| Parkinsonian Marmoset | 30 mg/kg p.o., once daily for 6 days | 37% reduction in dyskinesia one week after cessation |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of foundational research.

Cell-Free HDAC Activity Assay

This protocol outlines the determination of the inhibitory activity of this compound on HDAC1 and HDAC3 in a cell-free system.

Objective: To determine the IC50 and Ki values of this compound for HDAC1 and HDAC3.

Materials:

-

Recombinant human HDAC1 and HDAC3 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., trypsin in assay buffer)

-

This compound stock solution (in DMSO)

-

384-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the wells.

-

Add the HDAC enzyme (HDAC1 or HDAC3) to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the deacetylase reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Frataxin Upregulation Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the evaluation of this compound's ability to increase frataxin expression in cells from Friedreich's ataxia patients.

Objective: To measure the change in FXN mRNA and frataxin protein levels in patient-derived PBMCs following treatment with this compound.

Materials:

-

Whole blood from Friedreich's ataxia patients

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

This compound stock solution (in DMSO)

-

RNA extraction kit

-

qRT-PCR reagents (reverse transcriptase, primers, and probes for FXN and a housekeeping gene)

-

Protein lysis buffer

-

Antibodies for Western blot or ELISA (primary anti-frataxin antibody, secondary HRP-conjugated antibody)

-

Chemiluminescent substrate

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: Plate the isolated PBMCs in RPMI-1640 medium and treat with various concentrations of this compound (e.g., 1, 2.5, 5, 10 µM) or vehicle (DMSO).

-

Incubation:

-

For mRNA analysis, incubate the cells for 48 hours.

-

For protein analysis, incubate the cells for 72 hours.

-

-

Sample Collection:

-

RNA: Harvest the cells, wash with PBS, and extract total RNA using a commercial kit.

-

Protein: Harvest the cells, wash with PBS, and lyse the cells in protein lysis buffer.

-

-

Quantification:

-

qRT-PCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR to measure the relative expression of FXN mRNA, normalized to a housekeeping gene.

-

Western Blot or ELISA: Determine the concentration of frataxin protein in the cell lysates using either Western blotting or an enzyme-linked immunosorbent assay (ELISA).

-

Experimental Workflow for In Vitro Frataxin Upregulation in PBMCs

Caption: Workflow for assessing this compound efficacy in FA patient PBMCs.

Conclusion

The early research and discovery of this compound laid a robust foundation for its development as a potential therapeutic agent for Friedreich's ataxia and other neurodegenerative disorders. The preclinical data demonstrated its potent and selective inhibition of HDAC1 and HDAC3, leading to the targeted upregulation of the FXN gene and a subsequent increase in frataxin protein levels in patient-derived cells and animal models. The detailed experimental protocols established during this phase were critical for the continued investigation and clinical evaluation of this promising epigenetic modulator.

References

The Histone Deacetylase Inhibitor RG2833: A Technical Overview of its Efficacy in Elevating Frataxin Levels in Friedreich's Ataxia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedreich's ataxia (FRDA) is an autosomal recessive neurodegenerative disease characterized by progressive gait and limb ataxia, cardiomyopathy, and diabetes.[1][2][3][4] The disease is caused by a deficiency in the mitochondrial protein frataxin (FXN).[3] In the vast majority of cases, this deficiency stems from a large expansion of a GAA trinucleotide repeat in the first intron of the FXN gene.[5][6] This expansion does not alter the protein-coding sequence but leads to transcriptional silencing of the gene through the formation of heterochromatin, a tightly packed DNA structure that restricts gene expression.[1][5][6] Consequently, frataxin protein levels are reduced by 70-98% in affected individuals.[2]

The therapeutic strategy of using Histone Deacetylase (HDAC) inhibitors is based on reversing this epigenetic gene silencing.[5][7] By inhibiting HDAC enzymes, these compounds prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure (euchromatin) and facilitating the transcription of the FXN gene.[7] RG2833 (also known as RGFP109) is a brain-penetrant, small molecule inhibitor of class I HDACs, specifically HDAC1 and HDAC3, that has been investigated for its potential to restore frataxin levels.[8][9][10] This document provides a detailed technical guide on the effects of this compound on frataxin levels across various preclinical and early clinical models of Friedreich's ataxia.

Mechanism of Action: Reversing Epigenetic Silencing

The core pathology in Friedreich's ataxia involves the GAA repeat expansion inducing a heterochromatin-mediated repression of the FXN gene.[11] This process involves histone deacetylation, which compacts the chromatin and blocks access for the transcriptional machinery.[7] this compound, as an inhibitor of HDAC1 and HDAC3, directly counteracts this silencing mechanism.[8][9] By inhibiting these enzymes, this compound increases the acetylation of histones (specifically H3 and H4) in the chromatin region near the GAA repeat.[11] This acetylation neutralizes the positive charge of histones, weakening their interaction with DNA and leading to a more open and transcriptionally active chromatin state.[7] This allows for the restoration of FXN gene expression and subsequent synthesis of frataxin protein.[5][7] A phase 1b trial confirmed that this compound treatment in FRDA patients led to increased acetylation at histone H3K9 at the FXN gene in circulating lymphocytes.[6]

Data Presentation: Effects of this compound on Frataxin Levels

The efficacy of this compound has been evaluated in various models, including patient-derived cells, mouse models, and a phase 1 clinical trial. The quantitative results are summarized below.

Table 1: In Vitro Studies in FRDA Patient-Derived Cells

| Cell Type | This compound Concentration | Treatment Duration | Effect on FXN mRNA Levels | Effect on Frataxin Protein Levels | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | 1-10 µM | Not Specified | Dose-dependent increase | Dose-dependent increase | [9][10] |

| Lymphoblast Cell Lines | Not Specified | Not Specified | Increased expression | Increased expression | [5] |

| iPSC-derived Neuronal Cells | Not Specified | Not Specified | Increased expression | Increased expression | [6][10] |

Table 2: In Vivo Studies in Friedreich's Ataxia Mouse Models

| Mouse Model | This compound Dosage & Route | Treatment Duration | Effect on Fxn mRNA Levels | Effect on Frataxin Protein Levels | Other Key Outcomes | Reference |

| KIKI (FXN230GAA/230GAA) | 150 mg/kg (s.c.) | Single injection | Increase detected at 12h, max at 24h in brain & heart | Corrected deficiency at 24h | Increased histone acetylation in brain & heart | [8][9][12] |

| KIKI (FXN230GAA/230GAA) | 100 mg/kg (s.c.) | Chronic Dosing | Not specified | Not specified | Well tolerated, no toxicity | [8][12] |

| YG8R (YAC with human FXN and GAA repeats) | 100 mg/kg (s.c.) | Long-term | Not specified | Significant increase in brain tissue | Improved motor coordination; Increased brain aconitase activity; Reduced neuronal pathology in DRG | [5][8][12] |

Table 3: Phase 1b Clinical Trial in FRDA Patients

| Parameter | This compound Dosage | Treatment Duration | Effect on FXN mRNA Levels (in PBMCs) | Effect on Frataxin Protein Levels (in PBMCs) | Other Key Outcomes | Reference |

| Safety & Efficacy | Single ascending doses (30 mg to 240 mg) | 4 days (in-hospital) | Increased in all but one patient | Statistically insignificant increase (duration too short) | Well tolerated, no drug-related adverse effects; Increased H3K9 acetylation at FXN gene | [6][7][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. The following section outlines the core protocols used in the evaluation of this compound.

Animal Models

-

KIKI (Knock-in Knock-in) Mice: These mice have a 230 GAA•TTC triplet repeat inserted into the first intron of the endogenous mouse Fxn gene (FXN230GAA/230GAA).[5] They express reduced levels of frataxin (66-75% of wild-type) and exhibit some biochemical deficits, serving as a model for the genetic and molecular consequences of the mutation.[5]

-

YG8R Mice: This model is based on a Yeast Artificial Chromosome (YAC) containing the human FXN locus with expanded GAA repeats, which rescues the embryonic lethality of a frataxin knockout.[5] These mice show reduced human frataxin levels, motor deficits, and neuronal pathology, recapitulating more of the disease phenotype.[4][5]

This compound Administration in Animal Studies

-

Formulation: For subcutaneous (s.c.) or oral (p.o.) administration, this compound is typically dissolved in a suitable vehicle, such as DMSO mixed with corn oil.[9]

-

Dosing Regimen: Studies have used both single-dose and chronic dosing schedules. For example, a single 150 mg/kg subcutaneous injection was used in KIKI mice to assess acute effects on frataxin levels.[8][9][12] Chronic studies in YG8R mice involved daily administration to evaluate long-term efficacy and effects on motor function.[5][8][12]

Measurement of Frataxin Levels

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure FXN mRNA levels. Total RNA is extracted from tissues (e.g., brain, heart) or cells (e.g., PBMCs).[11] The RNA is reverse-transcribed into cDNA, which is then used as a template for PCR with primers specific for the FXN gene. The level of FXN mRNA is typically normalized to a stable housekeeping gene (e.g., GAPDH) to control for variations in RNA input.[14]

-

Western Blot: This semi-quantitative method is used to detect frataxin protein. Total protein lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to frataxin. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[11][15] This allows for the visualization and relative quantification of frataxin protein levels.

-

Immunoassays (ELISA, Dipstick, Luminex): These are highly sensitive and quantitative methods for measuring frataxin protein levels in various samples, including whole blood, PBMCs, and buccal cells.[14][16][17] These assays typically use a pair of antibodies (a capture antibody and a detection antibody) to quantify the amount of frataxin protein relative to a recombinant frataxin standard curve.[14][17]

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine if this compound treatment leads to changes in histone modifications at the FXN gene locus.

-

Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins (including histones) to DNA.

-

Chromatin Shearing: The chromatin is then sheared into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific for an acetylated histone (e.g., acetyl-H3K9) is used to pull down the chromatin fragments associated with that modification.

-

Analysis: The DNA is then purified from the immunoprecipitated complexes, and qRT-PCR is performed using primers for the FXN gene region to quantify the enrichment of the acetylated histone mark.[6][11]

Conclusion and Future Directions

The body of evidence from cellular and animal models strongly supports the mechanism of action for this compound, demonstrating its ability to increase FXN gene expression and restore frataxin protein levels by targeting the underlying epigenetic silencing in Friedreich's ataxia.[5][6] Studies in KIKI and YG8R mouse models have shown that this compound can correct frataxin deficiency in key tissues like the brain and heart, leading to improvements in biochemical and behavioral phenotypes.[5][8][12]

A phase 1b clinical trial provided crucial proof-of-principle in humans, showing that this compound was well-tolerated and successfully increased FXN mRNA and histone acetylation in the peripheral blood mononuclear cells of FRDA patients.[6][13] While the short duration of the trial was insufficient to detect significant changes in frataxin protein, the results were encouraging.[6]

However, the development of this compound highlighted challenges, including suboptimal brain penetration and metabolic instability.[5] These findings have spurred medicinal chemistry efforts to develop next-generation HDAC inhibitors with improved pharmacological properties, such as enhanced stability and better distribution to the central nervous system, which are currently in preclinical testing.[5][7] These efforts continue to advance the potential of epigenetic therapy as a viable treatment for Friedreich's ataxia.

References

- 1. Frontiers | Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System [frontiersin.org]

- 2. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]

- 3. Neurodegeneration in Friedreich's Ataxia: From Defective Frataxin to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Perspectives on current models of Friedreich’s ataxia [frontiersin.org]

- 5. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Translating HDAC inhibitors in Friedrich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. friedreichsataxianews.com [friedreichsataxianews.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. HDAC inhibitors correct frataxin deficiency in a Friedreich ataxia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Friedreich Ataxia: Pathophysiology and Treatment [practicalneurology.com]

- 14. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Simultaneous Quantification of Mitochondrial Mature Frataxin and Extra-Mitochondrial Frataxin Isoform E in Friedreich’s Ataxia Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. curefa.org [curefa.org]

Unveiling the Therapeutic Potential of RG2833: A Technical Guide to its Core Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

RG2833, also known as RGFP109, is a potent and brain-permeable small molecule inhibitor of histone deacetylases (HDACs) with significant therapeutic promise across a spectrum of neurological disorders and cancers. This technical guide provides an in-depth exploration of the therapeutic targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Therapeutic Targets: HDAC1 and HDAC3

This compound selectively targets Class I histone deacetylases, with a pronounced inhibitory effect on HDAC1 and HDAC3.[1][2][3][4][5] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC1 and HDAC3, this compound promotes histone acetylation, resulting in a more open chromatin structure and the activation of gene transcription.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature.

| Target | Kᵢ (nM) | IC₅₀ (nM) | Assay Type |

| HDAC1 | 32[1][2] | 60[1][2][3][4][5] | Cell-free |

| HDAC3 | 5[1][2] | 50[1][2][3][4][5] | Cell-free |

| HDAC1 | 100 | Cell-based (HEK293)[1] | |

| HDAC2 | 300 | Cell-based (HEK293)[1] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves the inhibition of HDAC1 and HDAC3, leading to increased histone acetylation and subsequent modulation of gene expression. This epigenetic modification underlies its therapeutic effects in various disease models.

One of the key pathways modulated by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In the context of Diffuse Intrinsic Pontine Glioma (DIPG), this compound has been shown to downregulate this pathway, which is often overexpressed and contributes to cell growth and survival.[6][7][8] Inhibition of the NF-κB pathway by this compound leads to decreased expression of pro-survival genes such as BCL2, BCL-xL, and XIAP, ultimately inducing apoptosis in cancer cells.[6][7][8]

Therapeutic Applications and Preclinical Findings

This compound has demonstrated therapeutic potential in a range of preclinical models:

-

Friedreich's Ataxia (FRDA): In cellular models of FRDA, this compound treatment leads to a dose-dependent increase in the expression of frataxin (FXN) mRNA and protein.[1][3] This is achieved through the epigenetic modification of the FXN gene. In KIKI mice, a model for FRDA, this compound corrected frataxin deficiency in the brain and heart.[3]

-

Alzheimer's Disease: Studies in the TgF344-AD rat model of Alzheimer's disease have shown that this compound can improve spatial memory, particularly in females.[9][10] This cognitive improvement is associated with the upregulation of genes involved in synaptic plasticity and memory consolidation.[9][10]

-

Diffuse Intrinsic Pontine Glioma (DIPG): this compound has been shown to induce cell death in DIPG cell lines by downregulating the NF-κB pathway.[6][7][8] It also demonstrates synergistic effects when combined with lomustine and radiation, two conventional therapies for DIPG.[7]

-

Parkinson's Disease: this compound is being investigated for the treatment of Parkinson's disease and has been granted orphan drug status.[1]

Experimental Protocols

In Vitro HDAC Inhibition Assay (Cell-Free)

This protocol outlines a typical enzymatic assay to determine the IC₅₀ of this compound against purified HDAC1 and HDAC3.

Cell-Based Frataxin Upregulation Assay

This protocol describes a method to assess the effect of this compound on frataxin expression in patient-derived cells.

-

Cell Culture: Culture fibroblasts or peripheral blood mononuclear cells (PBMCs) from Friedreich's ataxia patients in appropriate media.[3]

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).[1]

-

Cell Lysis: Harvest cells and prepare lysates for protein and RNA analysis.

-

Western Blot Analysis:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against frataxin and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and detect protein bands using a suitable imaging system.

-

Quantify band intensities to determine the relative frataxin protein levels.

-

-

Quantitative PCR (qPCR):

-

Isolate total RNA from treated cells and reverse transcribe to cDNA.

-

Perform qPCR using primers specific for FXN and a reference gene.

-

Calculate the relative fold change in FXN mRNA expression using the ΔΔCt method.

-

In Vivo Murine Model Studies

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of neurological disease.

-

Animal Model: Utilize a relevant mouse model, such as the KIKI mouse for Friedreich's ataxia or the TgF344-AD rat for Alzheimer's disease.[3][9]

-

Drug Administration: Administer this compound to the animals via a suitable route, such as subcutaneous injection or oral gavage, at a predetermined dose and frequency (e.g., 150 mg/kg).[3][4] A control group should receive a vehicle.

-

Behavioral Testing: Perform relevant behavioral tests to assess the therapeutic effects of this compound on motor coordination or cognitive function.

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain, heart).

-

Biochemical Analysis:

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the selective inhibition of HDAC1 and HDAC3. Its ability to modulate gene expression through epigenetic mechanisms has shown significant potential in preclinical models of several debilitating neurological disorders and cancers. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic.

References

- 1. This compound (RGFP109) | brain-permeable HDAC1/3 inhibitor | CAS 1215493-56-3 | Buy RG-2833 (RGFP-109) from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | HDAC | TargetMol [targetmol.com]

- 6. DIPG-71. SELECTIVE HDAC INHIBITOR this compound INDUCES DIPG CELL DEATH VIA DOWNREGULATION OF THE NFĸB PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HGG-30. BRAIN PENETRANT HDAC INHIBITOR this compound SYNERGIZES WITH LOMUSTINE AND RADIATION TO INDUCE DIPG CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Brain-penetrant histone deacetylase inhibitor this compound improves spatial memory in females of an Alzheimer’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Methodological & Application

Protocol for dissolving and preparing RG2833 for experiments

Application Notes and Protocols for RG2833

Introduction

This compound, also known as RGFP109, is a potent, selective, and brain-penetrant inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[1][2][3][4][5][6] By inhibiting these enzymes, this compound increases histone acetylation, leading to a more open chromatin structure and the reactivation of gene expression.[5] This mechanism of action has made this compound a compound of interest in preclinical models of neurodegenerative diseases, such as Friedreich's ataxia and Alzheimer's disease, as well as in cancer research.[5][7][8] In studies on Friedreich's ataxia, this compound has been shown to upregulate frataxin (FXN) mRNA and protein levels.[1][2][4] It has also demonstrated the ability to induce cell death in Diffuse Intrinsic Pontine Glioma (DIPG) cells by downregulating the NFĸB pathway.[7]

These application notes provide detailed protocols for the dissolution and preparation of this compound for use in both in vitro and in vivo experimental settings.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Source |

| Chemical Name | N-[6-(2-aminoanilino)-6-oxohexyl]-4-methylbenzamide | [2] |

| Synonyms | RGFP-109, RGFP109 | [1][2][4] |

| CAS Number | 1215493-56-3 | [1][2][3] |

| Molecular Formula | C₂₀H₂₅N₃O₂ | [2][9] |

| Molecular Weight | 339.43 g/mol | [2][4][9] |

| IC₅₀ for HDAC1 | 60 nM | [1][3][4] |

| IC₅₀ for HDAC3 | 50 nM | [1][3][4] |

| Kᵢ for HDAC1 | 32 nM | [1][3] |

| Kᵢ for HDAC3 | 5 nM | [1][3] |

Table 2: Solubility of this compound

| Solvent / Formulation | Solubility | Notes | Source |

| Water | Insoluble | [2][4] | |

| DMSO | ≥16.95 mg/mL; up to 68 mg/mL (200.33 mM) | Use fresh, non-hygroscopic DMSO for best results. | [2][4] |

| Ethanol | ≥8.05 mg/mL; up to 11 mg/mL | Gentle warming and sonication can aid dissolution. | [2][4] |

| Formulation 1 (In Vivo) | ≥ 2.5 mg/mL (7.37 mM) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [1][3] |

| Formulation 2 (In Vivo) | ≥ 2.5 mg/mL (7.37 mM) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | [1][3] |

| Formulation 3 (In Vivo) | ≥ 2.5 mg/mL (7.37 mM) | 10% DMSO + 90% Corn Oil | [1][3] |

| Formulation 4 (In Vivo) | ≥ 2.5 mg/mL (7.37 mM) | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline | [1][3] |

Experimental Protocols

1. Preparation of High-Concentration DMSO Stock Solution (e.g., 25 mg/mL)

This protocol is suitable for preparing a concentrated stock solution that can be stored and later diluted for various experiments.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Water bath set to 37°C (optional)

Procedure:

-

Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 25 mg/mL stock, weigh 25 mg of this compound.

-

Add the appropriate volume of fresh DMSO to the tube. In this example, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[2]

-

Alternatively, or in addition to sonication, warm the tube at 37°C for 10 minutes.[2]

-

Ensure the solution is clear and free of any precipitate before use.

-

Storage: Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[2][3]

2. Preparation of Working Solutions for In Vivo Administration

It is recommended to prepare these formulations fresh on the day of use.[3] The general principle involves starting with a clear DMSO stock solution and sequentially adding the co-solvents.

Protocol 2.1: Formulation 1 (PEG300/Tween-80/Saline)

This formulation is a common vehicle for parenteral administration.

Procedure (for 1 mL final volume):

-

Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is uniform.[1][3]

-

Add 50 µL of Tween-80 to the mixture and mix again until clear.[1][3]

-

Add 450 µL of saline (0.9% NaCl) to bring the final volume to 1 mL. Mix until the final solution is clear.[1][3] The final concentration will be 2.5 mg/mL.

Protocol 2.2: Formulation 2 (SBE-β-CD in Saline)

This formulation uses a cyclodextrin to improve solubility.

Procedure (for 1 mL final volume):

-

Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of saline.[1]

-

In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.

-

Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the SBE-β-CD solution and mix thoroughly.[1][3] The final concentration will be 2.5 mg/mL.

Protocol 2.3: Formulation 3 (Corn Oil)

This formulation is suitable for oral or subcutaneous administration.

Procedure (for 1 mL final volume):

-

Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 900 µL of corn oil.[1]

-

Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the corn oil and mix thoroughly until uniform.[1][3] The final concentration will be 2.5 mg/mL.

Mandatory Visualizations

Caption: Experimental workflow for preparing this compound solutions.

Caption: Simplified signaling pathway of this compound.

References

- 1. This compound (RGFP109) | brain-permeable HDAC1/3 inhibitor | CAS 1215493-56-3 | Buy RG-2833 (RGFP-109) from Supplier InvivoChem [invivochem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | HDAC | TargetMol [targetmol.com]

- 7. DIPG-71. SELECTIVE HDAC INHIBITOR this compound INDUCES DIPG CELL DEATH VIA DOWNREGULATION OF THE NFĸB PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brain-penetrant histone deacetylase inhibitor this compound improves spatial memory in females of an Alzheimer’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (RGFP109)产品说明书 [selleck.cn]

Application Notes and Protocols for Studying Gene Regulation in Neuronal Cells Using RG2833

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RG2833, a potent and brain-penetrant histone deacetylase (HDAC) inhibitor, to investigate gene regulation in neuronal cells. The protocols detailed herein are particularly relevant for studying neurodegenerative diseases where epigenetic modifications play a crucial role, such as Friedreich's Ataxia (FRDA).

Introduction to this compound

This compound (also known as RGFP109) is a selective inhibitor of Class I histone deacetylases, with potent activity against HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and facilitating gene transcription.[3] This mechanism is particularly relevant for diseases like FRDA, which is caused by the silencing of the frataxin (FXN) gene due to a GAA repeat expansion in an intron.[3][4] this compound has been shown to increase FXN mRNA and protein levels in various models, including neuronal cells derived from FRDA patients.[1][3][5] Its ability to cross the blood-brain barrier makes it a valuable tool for studying gene regulation in the central nervous system.[2][6][7]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of HDAC1 and HDAC3. This leads to an increase in histone acetylation, particularly at lysine 9 of histone H3 (H3K9ac), which is a key marker of active chromatin.[5] The increased acetylation of histones around the FXN gene locus disrupts the heterochromatin structure, making the gene accessible to the transcriptional machinery and thereby upregulating its expression.[3][5]

Caption: Signaling pathway of this compound-mediated gene activation.

Data Presentation

The following tables summarize the quantitative effects of this compound on frataxin (FXN) expression from various studies.